2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide is a complex organic compound featuring a benzo[e][1,2,3]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[e][1,2,3]thiadiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,2,3]thiadiazine ring.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonation: The 1,1-dioxide functionality is introduced via sulfonation, typically using sulfur trioxide or chlorosulfonic acid.
Acylation: The final step involves the acylation of the thiadiazine core with N-mesitylacetamide, often using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for precise addition of reagents and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfone groups, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or iodine in the presence of a Lewis acid like iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives, nitro compounds, and alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the benzo[e][1,2,3]thiadiazine core is particularly significant in modulating biological activity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. The exact pathways depend on the specific biological context and the nature of the substituents on the core structure.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-1,2,4-Thiadiazine: Exhibits various biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide stands out due to its specific substitution pattern, which can lead to unique interactions with biological targets. The presence of the mesityl group and the specific positioning of the chlorine atom contribute to its distinct chemical and biological properties.
This compound’s versatility in synthetic chemistry and potential applications in various fields make it a valuable subject of study. Its unique structure and reactivity profile offer numerous opportunities for developing new materials and therapeutic agents.
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-15-11-16(2)23(17(3)12-15)26-22(29)14-28-27-24(18-7-5-4-6-8-18)20-13-19(25)9-10-21(20)32(28,30)31/h4-13H,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLRPNCVXSYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.